molecular formula C8H9Cl2NO B6335449 (R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol CAS No. 1212816-55-1

(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol

Cat. No. B6335449
CAS RN: 1212816-55-1
M. Wt: 206.07 g/mol
InChI Key: GTRJRSYOEJFYII-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol, or (R)-2-AEPE, is an organic compound with a wide range of applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

(R)-2-AEPE has a wide range of applications in scientific research. It has been used in studies involving enzyme inhibition, receptor binding, and drug metabolism. It has also been used in studies involving cell signaling, cell adhesion, and cell proliferation.

Mechanism of Action

The mechanism of action of (R)-2-AEPE is not well understood. It is believed to interact with cellular macromolecules, such as proteins and lipids, and cause changes in their structure and function. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
(R)-2-AEPE has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain receptors, such as G-protein coupled receptors. It has also been found to affect cell signaling, cell adhesion, and cell proliferation.

Advantages and Limitations for Lab Experiments

(R)-2-AEPE has several advantages for laboratory experiments. It is relatively easy to synthesize and is widely available. It is also relatively stable and has a low toxicity. However, it has some limitations. It is not very soluble in water, and it can be difficult to work with in certain experiments.

Future Directions

There are a variety of potential future directions for (R)-2-AEPE research. These include further studies on its mechanism of action, its effects on cell signaling, cell adhesion, and cell proliferation, and its potential applications in drug metabolism and drug development. Other potential future directions include the development of new synthesis methods, the development of new derivatives, and the exploration of its potential therapeutic applications.

Synthesis Methods

(R)-2-AEPE can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Knoevenagel reaction. The Grignard reaction involves reacting a halogenated phenyl ether with a Grignard reagent, followed by hydrolysis and oxidation. The Wittig reaction involves reacting an aldehyde or ketone with a phosphonium salt and base, followed by hydrolysis. The Knoevenagel reaction involves reacting an aldehyde or ketone with an amine, followed by hydrolysis.

properties

IUPAC Name

(2R)-2-amino-2-(2,5-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRJRSYOEJFYII-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-OL

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